Home > Products > Screening Compounds P104687 > Olmesartan Medoxomil-d6
Olmesartan Medoxomil-d6 -

Olmesartan Medoxomil-d6

Catalog Number: EVT-1660618
CAS Number:
Molecular Formula: C29H30N6O6
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olmesartan medoxomil-d6 is intended for use as an internal standard for the quantification of olmesartan medoxomil by GC- or LC-MS. Olmesartan medoxomil is an orally bioavailable prodrug form of olmesartan, a nonpeptide angiotensin II antagonist that is selective for the angiotensin 1 (AT1) receptor over the AT2 receptor. Olmesartan medoxomil (0.1 mg/kg) inhibits the angiotensin II pressor response in normotensive rats. It reduces both systolic and diastolic blood pressure in fructose-fed rats, a model of insulin resistance, when administered at a dose of 10 mg/kg per day, as well as in chow-fed control animals when administered at a dose of 11.4 mg/kg per day. Olmesartan medoxomil also inhibits increases in plasma levels of triglycerides and non-esterified fatty acids in fructose-fed rats. Formulations containing olmesartan medoxomil have been used in the treatment of hypertension.

Overview

Olmesartan Medoxomil-d6 is a deuterated form of Olmesartan Medoxomil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. As a prodrug, it undergoes hydrolysis to form the active compound Olmesartan, which selectively blocks the AT1 subtype of angiotensin II receptors, leading to vasodilation and reduced blood pressure. The chemical structure of Olmesartan Medoxomil-d6 includes deuterium atoms, which are isotopes of hydrogen, enhancing its stability and allowing for more precise pharmacokinetic studies.

Source

Olmesartan Medoxomil was first approved by the U.S. Food and Drug Administration in 2002. It is synthesized from various precursors through complex chemical processes that ensure high purity and efficacy. The deuterated variant, Olmesartan Medoxomil-d6, is typically synthesized in research laboratories for specific applications in pharmacokinetic studies.

Classification
  • Type: Angiotensin II receptor antagonist
  • Substance Class: Prodrug
  • Chemical Formula: C29H30D6N6O6
  • Molecular Weight: Approximately 564.66 g/mol
Synthesis Analysis

Methods

The synthesis of Olmesartan Medoxomil-d6 involves several key steps:

  1. Starting Materials: The synthesis begins with ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.
  2. Hydrolysis and Lactonization: This intermediate undergoes hydrolysis to yield a corresponding acid followed by lactonization.
  3. Condensation Reaction: The lactone is then condensed with a deuterated tetrazole derivative, which incorporates deuterium into the final product.
  4. Esterification: The resulting compound is esterified with a deuterated dioxolane derivative.

Technical Details

The synthesis often employs techniques such as:

  • High-performance liquid chromatography (HPLC) for purity analysis.
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of Olmesartan Medoxomil-d6 can be represented as follows:

C29H30D6N6O6\text{C}_{29}\text{H}_{30}\text{D}_6\text{N}_6\text{O}_6

This structure includes:

  • A tetrazole ring
  • An imidazole moiety
  • A dioxolane ester group

Data

  • Melting Point: Approximately 150–155 °C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of Olmesartan Medoxomil-d6 include:

  1. Hydrolysis: Converting esters to acids using aqueous bases (e.g., sodium hydroxide).
  2. Condensation: Forming new bonds between the hydrolyzed acid and the tetrazole derivative.
  3. Esterification: Reacting the acid with alcohol derivatives to form esters.

Technical Details

Each reaction step is optimized to minimize impurities and maximize yield, often requiring specific temperature and pH conditions to favor desired products.

Mechanism of Action

Process

Olmesartan Medoxomil-d6 acts as an antagonist at the angiotensin II receptor (AT1). Upon administration, it is hydrolyzed to Olmesartan, which then binds to the receptor, preventing angiotensin II from exerting its vasoconstrictive effects.

Data

Studies indicate that Olmesartan exhibits a high affinity for AT1 receptors with an IC50 value in the low nanomolar range, demonstrating its potency in lowering blood pressure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically between 4.5 and 7 when dissolved in water.
  • Partition Coefficient (Log P): Approximately 3.5, indicating moderate lipophilicity.
Applications

Olmesartan Medoxomil-d6 is primarily used in scientific research to study pharmacokinetics and metabolic pathways due to its labeled isotopes. Its applications include:

  • Drug Development Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Pharmacology Research: Investigating drug interactions and efficacy in hypertensive patients.
  • Analytical Chemistry: Serving as a standard reference material in HPLC and mass spectrometry analyses.
Synthetic Pathways & Deuterium Incorporation Strategies

Design Principles for Deuterated Angiotensin II Receptor Antagonists

The strategic design of deuterated angiotensin II receptor antagonists like Olmesartan Medoxomil-d6 centers on kinetic isotope effects (KIEs) to modulate metabolic stability without altering pharmacological activity. Deuterium incorporation at metabolically vulnerable sites—particularly the hydroxyisopropyl group of the imidazole moiety—slows oxidative dealkylation, a primary degradation pathway for non-deuterated Olmesartan. This preserves the compound's angiotensin II receptor binding affinity (IC50 remains ~7.7 nM) while extending half-life. Crucially, deuterium placement must avoid steric interference with the active site; molecular modeling confirms that C-D bonds at the 4-(1-hydroxy-1-methylethyl) position of the imidazole ring maintain optimal interaction with AT1 receptor residues . Recent crystallographic studies further validated that deuterium substitution does not alter the conformational geometry of the biphenyl-tetrazole pharmacophore .

Position-Specific Deuterium Labeling in Medoxomil Prodrug Systems

Olmesartan Medoxomil-d6 features regioselective deuterium incorporation at six positions within the 4-(1-hydroxy-1-methylethyl) group (Fig. 1). The synthetic route employs deuterated acetone-d6 as the primary deuterium source, which undergoes Grignard addition to form the tertiary alcohol functionality:

(CH<sub>3</sub>)<sub>2</sub>C=O + CD<sub>3</sub>MgBr → (CD<sub>3</sub>)<sub>2</sub>C(OMgBr)CH<sub>3</sub> → Hydrolysis → (CD<sub>3</sub>)<sub>2</sub>C(OH)CH<sub>3>  

This yields >99.5% isotopic enrichment at the gem-dimethyl positions. The medoxomil ester group (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl remains non-deuterated to preserve its role as a hydrolyzable prodrug promotiety. NMR validation (DMSO-d6) shows complete suppression of proton signals at δ 1.49 ppm, confirming successful deuteration . Crucially, the trityl-protected tetrazole ring (attached at N-2) remains intact during deuterium incorporation, preventing isotopic scrambling [4].

Table 1: Isotopic Purity Assessment of Olmesartan Medoxomil-d6 Intermediates

IntermediateDeuteration PositionIsotopic Enrichment (%)Analytical Method
Deuterated Hydroxyisopropyl Precursor(CD3)2C(OH)CH399.82H-NMR
Trityl Olmesartan-d6 MedoxomilImidazole C4-(CD3)299.6LC-MS (m/z 807.4 [M+H]⁺)
Final Deprotected ProductSame as above99.3HRMS

Catalytic Optimization for Tritium/Deuterium Exchange Reactions

While Grignard addition is preferred for de novo synthesis, catalytic H/D exchange offers an alternative route for late-stage deuteration. Palladium-catalyzed exchange using Pd/C (10 wt%) in D2O/THF mixtures (1:3 v/v) at 80°C facilitates partial deuteration of the propyl side chain. However, this method yields <30% incorporation due to steric hindrance and is impractical for the hydroxyisopropyl group. Homogeneous catalysts like [Ir(COD)(OMe)]2 in deuterated methanol enable >85% exchange at activated positions, but risk trityl group cleavage. Reaction parameters must be strictly controlled: pH 7.0–7.5 avoids acid-catalyzed detritylation, while temperatures >90°C promote isotopic scrambling. Optimized conditions for the key intermediate (Trityl Olmesartan Ethyl Ester) achieve 95% deuterium retention at lab scale, though scalability remains limited [4].

Intermediate Purification Protocols in Deuterated Sartan Synthesis

Purification of deuterated intermediates demands specialized protocols to maintain isotopic integrity while removing non-deuterated impurities:

  • Crystallization of Trityl Olmesartan-d6 Medoxomil: The crude product is dissolved in acetone/water (7:3 v/v) at 50°C, cooled to 0°C at 1°C/min, and filtered. This achieves ≥98.5% purity by removing residual acetone-d6 and magnesium salts. Solvent ratios critically impact crystal morphology; deviations beyond ±5% cause isotopic dilution [1] [5].
  • Chromatographic Separation: Reverse-phase HPLC (C18 column, acetonitrile/D2O mobile phase) isolates deuterated species from protiated contaminants. The use of D2O prevents proton back-exchange [2].
  • Final Deprotection: Treatment with 75% acetic acid-d4 removes the trityl group at 25–30°C over 10 hours. Extended reaction times (>12 h) risk ester hydrolysis, while higher temperatures promote deuterium loss. The product precipitates upon neutralization, yielding Olmesartan Medoxomil-d6 with ≤0.1% tritylated impurities [4].

Table 2: Impurity Profile During Deuterated Synthesis

Process StageMajor ImpuritiesConcentration (Non-Optimized)Optimized Purification MethodResulting Level
N-AlkylationProtiated isomer (d0)8.2%Crystallization (DMA/acetone/H2O)≤0.5%
EsterificationOlmesartan-d6 acid (Impurity 15)5.7%NaI-catalyzed reaction≤0.2%
DetritylationTrityl Olmesartan-d6 Medoxomil2.9%Acetic acid treatment (10 h)≤0.1%

Scalability Challenges in Industrial Deuterated API Production

Industrial production of Olmesartan Medoxomil-d6 faces three critical scalability hurdles:

  • Deuterium Sourcing: Large-scale deuterated acetone (acetone-d6) costs ~200-fold more than conventional acetone. Closed-loop solvent recovery systems are essential, with distillation efficiencies needing >95% to ensure economic viability [4].
  • Reaction Kinetics: Deuterium incorporation via Grignard reactions exhibits slower kinetics (↓40% rate vs. non-deuterated analogues). Process intensification using microreactors enhances mass transfer, reducing reaction time from 48 h to 12 h while maintaining 99% isotopic purity [4].
  • Purification Throughput: Traditional column chromatography is impractical for multi-kilogram batches. Continuous countercurrent crystallization replaces chromatography, increasing yield from 62% to 78% while reducing organic solvent use by 60% [5] [1]. Regulatory compliance further requires stringent in-process controls: LC-MS monitoring verifies isotopic purity at each step, while 1H-NMR quantifies residual protiated species (spec limit: ≤0.5%) [2] .

Properties

Product Name

Olmesartan Medoxomil-d6

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C29H30N6O6

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3

InChI Key

UQGKUQLKSCSZGY-LIJFRPJRSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.